molecular formula C7H7N3S B13668252 2-(5-Methyl-2-imidazolyl)thiazole

2-(5-Methyl-2-imidazolyl)thiazole

Cat. No.: B13668252
M. Wt: 165.22 g/mol
InChI Key: CALSBTQKBJGILB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(5-Methyl-2-imidazolyl)thiazole is a novel synthetic hybrid compound incorporating two pharmaceutically significant heterocyclic rings: imidazole and thiazole. This structure is of high interest in medicinal chemistry research due to the proven biological activities of its constituent parts. Imidazole rings are known for a wide spectrum of pharmacological actions, including antimicrobial, anticancer, and anti-inflammatory activities, and are a key building block in natural products and marketed drugs . The thiazole ring is another privileged scaffold in drug discovery, found in natural products and antibiotics like penicillin-G, and is associated with antifungal, antibacterial, and anticancer properties . The strategic fusion of these two rings into a single hybrid structure, as seen in marketed drugs like thiabendazole, is a recognized strategy to enhance therapeutic potential and explore multi-targeting agents . Preliminary research on closely related imidazole-thiazole hybrids indicates promising and potent biological activities. These compounds have demonstrated significant efficacy in antimicrobial assays against a range of bacterial strains, including both Gram-positive and Gram-negative organisms, with some derivatives showing higher potency than standard reference drugs like ampicillin and streptomycin . Activity against resistant strains such as MRSA has also been observed . Furthermore, these hybrids exhibit strong antifungal activity, in some cases surpassing the potency of ketoconazole against various fungal strains . Beyond infectious disease research, certain imidazole-thiazole derivatives have shown excellent cytotoxic activity in anticancer assays, indicating their value as leads in oncology drug discovery . The mechanism of action for these activities is under investigation; molecular docking studies suggest potential inhibition of critical bacterial enzymes like MurB and fungal enzymes like CYP51 (14α-lanosterol demethylase) . This compound is provided For Research Use Only. It is strictly intended for laboratory research purposes and is not classified or approved for diagnostic, therapeutic, or any human or veterinary use. All necessary safety data sheets (SDS) should be consulted before use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H7N3S

Molecular Weight

165.22 g/mol

IUPAC Name

2-(5-methyl-1H-imidazol-2-yl)-1,3-thiazole

InChI

InChI=1S/C7H7N3S/c1-5-4-9-6(10-5)7-8-2-3-11-7/h2-4H,1H3,(H,9,10)

InChI Key

CALSBTQKBJGILB-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(N1)C2=NC=CS2

Origin of Product

United States

In Depth Spectroscopic and Advanced Structural Elucidation of 2 5 Methyl 2 Imidazolyl Thiazole

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis and Tautomerism Studies

High-resolution NMR spectroscopy is a cornerstone for determining the structure of organic molecules. For 2-(5-Methyl-2-imidazolyl)thiazole, a combination of 1D and 2D NMR techniques would be essential for unambiguous assignment of proton and carbon signals, as well as for studying potential tautomerism and conformational preferences.

1H NMR, 13C NMR, and Advanced 2D NMR Techniques (COSY, HSQC, HMBC)

While specific data is unavailable, expected chemical shifts can be predicted based on related structures. For instance, in similar imidazo[2,1-b]thiazole (B1210989) systems, proton signals for the thiazole (B1198619) and imidazole (B134444) rings typically appear in the aromatic region (δ 6.8–8.2 ppm). nih.gov The methyl group on the imidazole ring would likely resonate as a singlet in the upfield region, around δ 2.3-2.5 ppm. nih.gov

In the ¹³C NMR spectrum, the carbons of the heterocyclic rings would be expected in the range of δ 108-160 ppm. nih.gov The methyl carbon would appear at a much higher field, typically around δ 15-21 ppm. nih.gov

Advanced 2D NMR techniques would be crucial for definitive assignments. A Correlation SpectroscopY (COSY) experiment would reveal proton-proton coupling networks within the individual rings. The Heteronuclear Single Quantum Coherence (HSQC) spectrum would correlate each proton to its directly attached carbon atom. Finally, the Heteronuclear Multiple Bond Correlation (HMBC) experiment would show correlations between protons and carbons over two to three bonds, which would be instrumental in connecting the imidazole and thiazole rings and confirming the position of the methyl group.

Deuterium (B1214612) Exchange Studies for Labile Protons

The imidazole ring of this compound contains an N-H proton. This proton is labile and would be expected to exchange with deuterium when the sample is dissolved in a deuterated solvent such as D₂O. In the ¹H NMR spectrum, the signal corresponding to the N-H proton would disappear or significantly decrease in intensity upon addition of D₂O, confirming its identity. Such studies are standard for identifying exchangeable protons in heterocyclic compounds.

Vibrational Spectroscopy for Molecular Fingerprinting and Functional Group Identification

Vibrational spectroscopy, including FT-IR and Raman, provides a molecular fingerprint and allows for the identification of key functional groups and vibrational modes of the molecule.

Fourier Transform Infrared (FT-IR) Spectroscopy: Band Assignment and Interpretation

The FT-IR spectrum of this compound would be expected to show characteristic absorption bands. A broad band in the region of 3400-2500 cm⁻¹ would be indicative of the N-H stretching vibration of the imidazole ring, often overlapping with C-H stretching bands. Aromatic C-H stretching vibrations are expected around 3100-3000 cm⁻¹. The C=N and C=C stretching vibrations of the imidazole and thiazole rings would likely appear in the 1650-1450 cm⁻¹ region. The C-S stretching vibration of the thiazole ring typically appears in the 800-600 cm⁻¹ range. For related thiazole derivatives, characteristic bands for heteroaromatic C-H stretching are observed between 3000 and 3100 cm⁻¹. researchgate.net

High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pathway Analysis

High-resolution mass spectrometry (HRMS) is a powerful tool for confirming the molecular formula of a compound and for analyzing its fragmentation pathways. For this compound (C₇H₇N₃S), the exact mass would be a key identifier. HRMS can distinguish between compounds with the same nominal mass but different elemental compositions.

Upon ionization, the molecule would undergo fragmentation. The fragmentation pattern would provide valuable structural information. Common fragmentation pathways for related heterocyclic systems include the cleavage of the bond between the two rings and the loss of small neutral molecules like HCN or CH₃CN. The analysis of these fragments would help to confirm the connectivity of the imidazole and thiazole rings. For example, in imidazo[2,1-b]thiazole derivatives, the molecular ion peak [M+H]⁺ is readily observed. nih.gov

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly useful for analyzing polar molecules like this compound. In positive ion mode, the molecule readily protonates to form the molecular ion [M+H]⁺. This technique is often coupled with liquid chromatography (LC-MS/MS) for enhanced separation and selectivity. nih.gov

While specific ESI-MS data for this compound is not extensively detailed in the provided search results, the general principles of ESI-MS can be applied. The analysis would be expected to show a prominent peak corresponding to the protonated molecule. Tandem mass spectrometry (MS/MS) experiments would involve selecting this precursor ion and subjecting it to collision-induced dissociation to generate characteristic fragment ions, which aids in structural confirmation. For instance, a study on similar heterocyclic compounds used tandem mass spectrometry to enhance detection selectivity through multiple reaction monitoring channels. nih.govresearchgate.net

Table 1: Predicted ESI-MS Data for this compound

Analysis Type Predicted Observation Significance
Mode Positive Ion Mode Suitable for nitrogen-containing heterocyclic compounds.
Molecular Ion m/z corresponding to [C₇H₇N₃S + H]⁺ Confirms the molecular weight of the compound.
Fragmentation Cleavage of the bond between the imidazole and thiazole rings. Provides structural information and a characteristic fragmentation pattern for identification.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust technique for assessing the purity of volatile and thermally stable compounds. A typical GC-MS analysis of this compound would involve separating the compound from any impurities on a capillary column followed by detection and identification by a mass spectrometer. amazonaws.com The resulting chromatogram would ideally show a single major peak, with the area of this peak relative to the total area of all peaks indicating the purity of the sample. The mass spectrum of the main peak serves as a fingerprint for the compound, confirming its identity. amazonaws.com

A developed GC-MS method would be validated for parameters such as linearity, limit of detection (LOD), and limit of quantification (LOQ) to ensure its accuracy and sensitivity for trace-level impurity detection. amazonaws.com

Table 2: Hypothetical GC-MS Parameters for Purity Assessment of this compound

Parameter Description Purpose
Column Capillary column (e.g., polysiloxane-based) Separation of the compound from volatile impurities.
Carrier Gas Helium or Hydrogen Mobile phase for carrying the analyte through the column.
Ionization Mode Electron Impact (EI) Standard ionization technique for generating reproducible mass spectra.
Detection Selective Ion Monitoring (SIM) or Full Scan SIM for high sensitivity to known impurities, Full Scan for identifying unknown impurities.
Retention Time Specific time for the compound to elute A characteristic property for identification under set conditions.

X-ray Crystallography for Solid-State Structure, Bond Lengths, and Angles

X-ray crystallography provides precise information about the three-dimensional arrangement of atoms in a crystalline solid, including bond lengths and angles. While the specific crystal structure of this compound was not found in the search results, data from closely related structures, such as 2-methylimidazole (B133640) and various thiazole derivatives, can offer valuable insights. nih.govresearchgate.net

Table 3: Representative Bond Lengths and Angles from Related Heterocyclic Structures

Structural Feature Parameter Typical Value (Å or °) Reference Structure
Imidazole Ring N–C Bond Length 1.327(2) - 1.377(2) Å 2-methyl-1H-imidazol-3-ium nih.gov
C–C Bond Length 1.345(3) Å 2-methyl-1H-imidazol-3-ium nih.gov
N–C–N Angle ~108° 2-methyl-1H-imidazol-3-ium nih.gov
Thiazole Ring C–S Bond Angle ~89° 5-methyl-2-[(1,3-thiazol-2-yl)sulfanyl]-1,3,4-thiadiazole researchgate.net
C–N Bond Length Varies Thiazole derivatives nih.gov

Crystal Packing and Intermolecular Interactions

The way molecules of this compound arrange themselves in a crystal lattice is dictated by intermolecular interactions. In related heterocyclic structures, hydrogen bonding and π–π stacking interactions are common and significant forces that determine the crystal packing. nih.govresearchgate.net

For instance, N–H···N hydrogen bonds are known to link molecules of 2-methylimidazole into infinite chains. researchgate.net In a thiazole-thiadiazole derivative, the crystal packing is consolidated by C–H···N hydrogen bonds and π–π stacking interactions between the heterocyclic rings. nih.govresearchgate.net The centroid-to-centroid distance for such π–π interactions is typically around 3.8 Å. researchgate.net It is highly probable that the crystal structure of this compound would also feature a network of hydrogen bonds involving the imidazole N-H group and nitrogen atoms of adjacent molecules, as well as potential π–π stacking between the aromatic rings.

Polymorphism and its Implications

Polymorphism is the ability of a solid material to exist in more than one crystalline form. Different polymorphs of a compound can have different physical properties, such as solubility and melting point, which can be critical in fields like pharmaceuticals. The search results show that polymorphism has been observed in derivatives of thiazole, such as N-(5-methyl-thiazol-2-yl)-4-oxo-4 H-chromene-3-carboxamide, which was found to have two different polymorphs with distinct conformations and intermolecular contacts. nih.gov

While there is no specific information in the provided search results about the polymorphism of this compound itself, the potential for its existence should be considered. The presence of different polymorphs could have implications for its physical and chemical properties. Further studies would be required to investigate whether this compound can crystallize in different forms under various conditions.

Computational and Theoretical Investigations of 2 5 Methyl 2 Imidazolyl Thiazole

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic properties and reactivity of molecular systems, including heterocyclic compounds like 2-(5-Methyl-2-imidazolyl)thiazole. researchgate.netacs.orgnih.gov DFT calculations offer a balance between computational cost and accuracy, making them suitable for studying the intricate details of electronic structure.

Geometry Optimization and Vibrational Frequency Analysis

A fundamental step in computational chemistry is the determination of the molecule's most stable three-dimensional arrangement of atoms, known as geometry optimization. For derivatives of imidazole (B134444) and thiazole (B1198619), DFT methods, such as B3LYP with various basis sets (e.g., 6-311G(d,p), cc-pVTZ), are commonly used to find the minimum energy structure. nih.govajrcps.com This process involves calculating the forces on each atom and adjusting their positions until a stationary point on the potential energy surface is reached. The optimized geometry reveals crucial information about bond lengths, bond angles, and dihedral angles. For instance, in related thiazole derivatives, the planarity of the fused ring system is a key feature influencing electronic conjugation. nih.gov

Following geometry optimization, vibrational frequency analysis is performed. This calculation not only confirms that the optimized structure corresponds to a true energy minimum (indicated by the absence of imaginary frequencies) but also provides theoretical vibrational spectra (e.g., Infrared and Raman). nih.govajrcps.com These calculated frequencies can be compared with experimental data to validate the computational model and aid in the assignment of spectral bands to specific molecular motions, such as C-H stretching, ring vibrations, and substituent group movements. acs.orgniscpr.res.in

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energies and Distributions)

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy reflects its ability to accept electrons (electrophilicity). ajchem-a.com The HOMO-LUMO energy gap (ΔE) is a critical parameter for assessing the kinetic stability and chemical reactivity of a molecule. ajchem-a.comnih.gov A smaller energy gap generally implies higher reactivity and lower stability. acs.org

For thiazole and imidazole derivatives, DFT calculations are used to determine the energies and spatial distributions of the HOMO and LUMO. nih.govresearchgate.net The distribution of these orbitals indicates the likely sites for electrophilic and nucleophilic attack. For example, in many heterocyclic systems, the HOMO is often localized on the electron-rich parts of the molecule, while the LUMO is distributed over the electron-deficient regions.

Table 1: Representative Frontier Molecular Orbital Energies for a Thiazole Derivative

OrbitalEnergy (eV)
HOMO-6.1093
LUMO-2.8798
Energy Gap (ΔE) 3.2295

Note: Data is illustrative and based on a representative thiazole derivative calculated at the B3LYP/6-311G(d,p) level of theory. Actual values for this compound would require specific calculations.

Molecular Electrostatic Potential (MEP) Mapping for Electrophilic and Nucleophilic Sites

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and predict its reactivity towards electrophilic and nucleophilic attack. nih.gov The MEP is plotted onto the electron density surface, with different colors representing different potential values. Typically, red indicates regions of negative electrostatic potential (electron-rich), which are susceptible to electrophilic attack, while blue represents regions of positive electrostatic potential (electron-poor), which are prone to nucleophilic attack. nih.gov Green and yellow areas represent intermediate potentials.

For heterocyclic compounds containing nitrogen and sulfur atoms, such as this compound, the MEP map can pinpoint the most likely sites for interaction with other molecules. researchgate.net The nitrogen lone pairs and the π-systems of the rings are often associated with negative potential, making them attractive to electrophiles. Conversely, hydrogen atoms bonded to electronegative atoms can exhibit positive potential.

Natural Bond Orbital (NBO) Analysis for Intramolecular Charge Transfer and Hyperconjugation

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. nih.gov It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals. A key aspect of NBO analysis is the examination of donor-acceptor interactions, which are quantified by second-order perturbation theory. These interactions represent hyperconjugative effects and intramolecular charge transfer (ICT). acadpubl.eu

Quantum Chemical Descriptors for Reactivity and Stability Assessments

From the calculated HOMO and LUMO energies, a range of quantum chemical descriptors can be derived to provide a quantitative assessment of the reactivity and stability of this compound. acs.orgnih.gov These descriptors offer a global perspective on the molecule's chemical behavior.

Key global reactivity descriptors include:

Ionization Potential (I): The energy required to remove an electron. Approximated as I ≈ -EHOMO.

Electron Affinity (A): The energy released when an electron is added. Approximated as A ≈ -ELUMO.

Electronegativity (χ): The ability of a molecule to attract electrons. Calculated as χ = (I + A) / 2.

Chemical Hardness (η): A measure of resistance to charge transfer. Calculated as η = (I - A) / 2. Harder molecules have a larger HOMO-LUMO gap. acs.org

Chemical Softness (S): The reciprocal of hardness (S = 1 / η). Softer molecules are more reactive. nih.gov

Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons. Calculated as ω = μ2 / (2η), where μ is the electronic chemical potential (μ ≈ -χ).

Table 2: Calculated Quantum Chemical Descriptors for a Thiazole Derivative

DescriptorValue (eV)
Ionization Potential (I)6.5743
Electron Affinity (A)2.0928
Electronegativity (χ)4.3336
Chemical Hardness (η)2.2408
Chemical Softness (S)0.2241
Electrophilicity Index (ω)4.1887

Note: Data is illustrative and based on a representative oxadiazole derivative calculated at the B3LYP/6-311++G(d,p) level of theory. ajchem-a.com Actual values for this compound would require specific calculations.

Molecular Dynamics (MD) Simulations for Conformational Sampling and Solvent Effects

While quantum chemical calculations provide detailed information about the electronic properties of a single molecule in a vacuum, Molecular Dynamics (MD) simulations offer a way to study the behavior of molecules over time, including conformational changes and interactions with their environment, such as a solvent. researchgate.net MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the exploration of the potential energy surface and the sampling of different conformations.

For a molecule like this compound, MD simulations can be used to:

Explore conformational flexibility: The molecule may have multiple low-energy conformations due to rotation around single bonds. MD simulations can sample these different conformations and determine their relative populations.

Investigate solvent effects: The presence of a solvent can significantly influence the structure, stability, and reactivity of a solute molecule. MD simulations can explicitly model the solvent molecules and provide insights into solute-solvent interactions, such as hydrogen bonding. This is particularly relevant for understanding the behavior of the molecule in biological or chemical systems.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology (Excluding Clinical Outcomes)

Quantitative Structure-Activity Relationship (QSAR) studies are pivotal in predicting the biological activity of chemical compounds based on their molecular structures. For derivatives of the thiazole and imidazole scaffolds, QSAR models have been developed to correlate physicochemical properties with specific non-clinical biological activities, such as enzyme inhibition. These models help in designing new molecules with enhanced potency. nih.govacs.org

In a study focused on 2-amino thiazole derivatives as potential Aurora kinase inhibitors for breast cancer, QSAR models were developed using pharmacological data from 54 related compounds. acs.org The models were built using partial least squares regression (PLS) and principal component regression (PCR) to establish a linear relationship between the compounds' inhibitory concentration (pIC50) and their structural descriptors. acs.org The resulting statistically significant models demonstrated good predictive ability, highlighting the importance of descriptors such as the Polar Surface Area (PSA), Estate-Value for a Specific Atom (EstateVSA5), and Moriguchi octanol-water partition coefficient (MoRSE) parameters in determining the inhibitory activity. acs.org

Similarly, QSAR studies on other related heterocyclic structures, such as bis-benzothiazolyl-thiazolidinone derivatives, have been performed to understand the structural requirements for antioxidant and enzyme inhibitory properties. nih.govresearchgate.net These studies calculated various electronic and steric descriptors to determine the effect of structural modifications on biological activity. nih.govresearchgate.net The best-identified QSAR models were then used to guide the design of new derivatives with potentially improved activity. researchgate.net

Table 1: Examples of QSAR Model Descriptors for Thiazole Derivatives

Model Type Key Descriptors Identified Predicted Activity Reference
PLS/PCR PSA, EstateVSA5, MoRSEP3, MATSp5, RDFC24 Aurora Kinase Inhibition acs.org
DFT Lipophilicity, Dipole Moment, Out-of-plane Potential Energy HIV-RT Inhibition researchgate.net

Virtual Screening and Molecular Docking Studies with Biological Targets (e.g., Enzymes, Receptors)

Virtual screening and molecular docking are powerful computational techniques used to predict the binding affinity and interaction patterns of small molecules with specific biological macromolecules, such as enzymes and receptors. Numerous studies have employed these methods to investigate the potential of imidazolyl-thiazole derivatives as inhibitors of various therapeutic targets.

Docking with Kinase Enzymes: Derivatives of the imidazolyl-thiazole scaffold have been extensively studied as kinase inhibitors. For instance, imidazothiazole-thiazolidinone hybrids were docked into the ATP-binding site of the Epidermal Growth Factor Receptor (EGFR) kinase. nih.gov One compound, in particular, demonstrated strong interactions, and subsequent molecular dynamics simulations and binding energy calculations supported its potential as an EGFR inhibitor. nih.gov In another study, novel imidazole-thiazole hybrids showed interactions with key amino acid residues like LYS 745 and MET 793 in the kinase domain of the c-Met receptor (PDB: 6LUD), suggesting a potential mechanism for their anticancer properties. nih.gov Similarly, 2-amino thiazole derivatives were investigated as inhibitors of Aurora kinase through docking studies to understand their binding modes. acs.org

Docking with Other Enzymes and Receptors: The versatility of the imidazolyl-thiazole core is evident from its investigation against a wide array of other biological targets.

Cyclooxygenase (COX) Inhibition: Diaryl-substituted imidazole-thio-acetamide derivatives containing a thiazole ring were synthesized and evaluated as COX-1 and COX-2 inhibitors. Molecular modeling of the most active compounds revealed key interactions within the active sites of these enzymes, explaining their inhibitory effects and selectivity. nih.gov

Antitubercular and Antibacterial Targets: In the search for new antitubercular agents, 2-(aryl)benzo[d]imidazo[2,1-b]thiazole-7-sulfonamide derivatives were docked against the DprE1 enzyme of Mycobacterium tuberculosis. Several derivatives showed potent binding affinities. researchgate.net The same study also docked a derivative against the 2,2-dialkylglycine decarboxylase of Bacillus subtilis, revealing a strong binding score and suggesting a mechanism for its antibacterial efficacy. researchgate.net

Adenosine (B11128) Receptor Antagonism: Molecular modeling studies were crucial in the development of 2-amino imidazolyl-thiazole derivatives as non-xanthine human adenosine A3 receptor antagonists. These studies helped to rationalize the structure-activity relationships (SAR) and the observed improvements in receptor affinity and selectivity. nih.gov

Anti-Hepatic Cancer Targets: To identify new agents against hepatic cancer, imidazo[2,1-b]thiazole-linked thiadiazole conjugates were synthesized and subjected to molecular docking against Glypican-3 protein (GPC-3), a target associated with hepatocellular carcinoma. The results showed strong binding interactions and low energy scores, indicating their potential as drug candidates. nih.gov Another study focused on thiazole conjugates targeting the Rho6 protein, also implicated in hepatic cancer, with docking studies guiding the synthesis and evaluation. researchgate.net

The interactions observed in these docking studies are diverse and specific to the target protein. They often involve hydrogen bonds with the nitrogen atoms of the imidazole ring, π-π stacking interactions with aromatic residues like phenylalanine (PHE) and tyrosine (TYR), and π-cation interactions with charged residues like arginine (ARG). nih.gov

Table 2: Summary of Molecular Docking Studies on Imidazolyl-Thiazole Derivatives

Compound Series Biological Target PDB ID Key Interactions Noted Reference
Imidazole-thiazole hybrids E. coli MurB 1EA1 π-π stacking with PHE 78, TYR 76; π-cation with ARG 96. nih.gov
Imidazole-thiazole hybrids Human c-Met Kinase 6LUD Hydrogen bonds with LYS 745, MET 793. nih.gov
Imidazole-thiazole hybrids S. aureus Gyrase 5BNS π-cation interaction with ARG 249; π-π stacking with TRP 32. nih.gov
Imidazo[2,1-b]thiazole-thiadiazoles Glypican-3 (GPC-3) 4ACR (template) Strong binding interactions with the active site. nih.gov
2-Thio-diarylimidazoles Cyclooxygenase-1 (COX-1) Not Specified Interactions with the enzyme active site. nih.gov
2-Thio-diarylimidazoles Cyclooxygenase-2 (COX-2) Not Specified Interactions with the enzyme active site. nih.gov
2-(Aryl)benzo[d]imidazo[2,1-b]thiazoles M. tuberculosis DprE1 Not Specified Potent binding affinities (-6.2 to -5.9 kcal/mol). researchgate.net
2-(Aryl)benzo[d]imidazo[2,1-b]thiazoles B. subtilis 2,2-dialkylglycine decarboxylase Not Specified Docking score of -7.9 kcal/mol. researchgate.net
2-Amino imidazolyl-thiazoles Human Adenosine A3 Receptor Not Specified Guided SAR for improved affinity and selectivity. nih.gov

Exploration of Biological Activities and Underlying Mechanisms in in Vitro Systems

Antimicrobial Efficacy of 2-(5-Methyl-2-imidazolyl)thiazole and its Analogs

Derivatives of thiazole (B1198619) and imidazole (B134444) are recognized for their wide-ranging pharmacological properties, including their effectiveness against microbial pathogens. nih.govresearchgate.net The unique structural features of these five-membered heterocyclic rings are believed to play a crucial role in their interaction with biological targets. nih.gov The combination of both thiazole and imidazole rings within a single molecular structure has been explored as a strategy to enhance therapeutic action, drawing inspiration from existing drugs that contain these moieties. nih.gov

The antibacterial properties of this compound and its related compounds have been assessed against a variety of both Gram-positive and Gram-negative bacteria. Thiazole derivatives, in general, have demonstrated significant antibacterial activity against pathogens such as Bacillus subtilis, Staphylococcus aureus, Pseudomonas aeruginosa, and Klebsiella aerogenes. nih.gov

In one study, novel thiazole derivatives were synthesized and evaluated for their antibacterial effects. One particular thiazole derivative showed inhibitory activity against Proteus mirabilis, Shigella dysenteriae, and Listeria monocytogenes, with minimum inhibitory concentration (MIC) values of 1000, 125, and 1000 μg/ml, respectively. nih.gov Another study focusing on thiazole-based hybrids found that certain derivatives exhibited outstanding inhibitory efficacy against E. coli, with MIC values as low as 6.25 µg/ml, and against S. pyogenes with an MIC of 12.5 µg/ml. researchgate.net

Interactive Table: Antibacterial Activity of Thiazole Derivatives

Compound/Derivative Bacterial Strain MIC (µg/ml) Inhibition Zone (mm) Reference
Thiazole Derivative Proteus mirabilis 1000 9.3 ± 0.1 nih.gov
Thiazole Derivative Shigella dysenteriae 125 15.6 ± 0.2 nih.gov
Thiazole Derivative Listeria monocytogenes 1000 8.1 ± 0.0 nih.gov
Thiazole Hybrid 9e E. coli 6.25 Not Reported researchgate.net
Thiazole Hybrid 9g E. coli 12.5 Not Reported researchgate.net

In addition to their antibacterial action, thiazole and imidazole derivatives have been investigated for their potential to combat pathogenic fungi. The thiazole nucleus is a component of various compounds that have been extensively studied for their antifungal properties. nih.gov

Studies have shown that certain thiazole derivatives exhibit significant fungitoxic action. For instance, some compounds displayed activity comparable to the commercial fungicide Dithane M-45 against Phytophthora infestans and Collectotricum falcatum. jocpr.com The position and nature of substituents on the thiazole ring were found to significantly alter the antifungal activity. jocpr.com

In an evaluation of new 5-methylthiazole (B1295346) based thiazolidinones, all tested compounds displayed antifungal activity, with one compound being particularly active. nih.gov Another study on thiazole-pyrazoline hybrids revealed that most of the synthesized compounds exhibited a moderate degree of potent activity against Candida albicans. sapub.org Furthermore, research on thiazole derivatives containing a furan (B31954) scaffold showed that some compounds had notable activity against C. albicans and A. niger. nih.gov

To understand the basis of their antimicrobial effects, researchers have investigated the molecular mechanisms of action of these compounds. Inhibition of bacterial DNA gyrase and interference with quorum sensing are two prominent mechanisms that have been explored.

DNA Gyrase Inhibition: Bacterial DNA gyrase, an essential enzyme involved in DNA replication, is a well-validated target for antibacterial drugs. mdpi.com Thiazole-containing compounds have been designed and identified as inhibitors of DNA gyrase. Molecular docking studies have shown that these compounds can bind effectively to the ATP-binding site of the GyrB subunit of DNA gyrase. nih.govresearchgate.net The 2-aminothiazole (B372263) moiety is considered a fundamental requirement for this inhibitory activity. nih.gov The interactions can be similar to those of native inhibitors, involving key amino acids in the enzyme's active site. nih.gov It has been proposed that the isosteric replacement of the 3-carboxyl group found in quinolones with an amino-thiazolic fragment can lead to molecules with improved antimicrobial effects. mdpi.com

Quorum Sensing Inhibition: Quorum sensing (QS) is a cell-to-cell communication process that allows bacteria to coordinate gene expression, often regulating virulence and biofilm formation. Inhibiting QS is a promising strategy to disarm pathogens without killing them, which may reduce the likelihood of resistance development. nih.gov Imidazole and thiazole derivatives have been investigated as QS inhibitors. nih.govnih.gov The five-membered aromatic ring of imidazole is thought to mimic the structure of autoinducers, thereby disrupting QS signaling pathways. nih.gov Thiazole-based compounds have been optimized as potent inverse agonists of the PqsR receptor, a key transcriptional regulator in the QS system of P. aeruginosa, leading to a blockade of bacterial pathogenicity. nih.gov

Antioxidant Potential Evaluation through Radical Scavenging Assays

Oxidative stress, resulting from an imbalance of reactive oxygen species, is implicated in numerous diseases. Consequently, there is significant interest in identifying new antioxidant compounds. researchgate.net Thiazole derivatives have demonstrated notable antioxidant and radical scavenging properties. nih.gov

The antioxidant capacity of this compound analogs has been frequently evaluated using 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays. These assays measure the ability of a compound to donate a hydrogen atom or an electron to neutralize these stable free radicals.

In various studies, thiazole derivatives have shown significant scavenging activity. For example, a series of 2-amino-5-methylthiazol derivatives displayed considerable DPPH radical scavenging potential, with some compounds having IC50 values as low as 14.9 µg/mL. nih.gov The presence of electron-donating groups, such as a hydroxyl group, on the molecule often enhances this activity. nih.gov Similarly, in studies on phenolic thiazoles, several compounds exhibited potent scavenging of ABTS radicals, with some being more active than the standard antioxidant ascorbic acid. nih.gov The antioxidant behavior can be influenced by the solvent used in the assay, with ABTS typically performed in water and DPPH in ethanol (B145695). mdpi.com

Interactive Table: Antioxidant Activity of Thiazole Derivatives

Compound/Derivative Assay IC50 (µg/mL) Reference
Compound 6a (hydroxyl group) DPPH 14.9 nih.gov
Compound 6e (hydroxyl group) DPPH 15.0 nih.gov
Thiazolyl–catechol 3g ABTS Lower than reference mdpi.com
Phenolic thiazole 5a ABTS Lower than ascorbic acid nih.gov

The Ferric Reducing Antioxidant Power (FRAP) assay is another common method used to assess the antioxidant potential of compounds. This assay measures the ability of an antioxidant to reduce ferric (Fe³⁺) ions to ferrous (Fe²⁺) ions, which forms a colored complex.

Studies on various thiazole and imidazo[2,1-b]thiazole (B1210989) derivatives have demonstrated their ferric reducing capabilities. nih.govnih.gov In one study, several phenolic thiazole derivatives showed a strong capacity to reduce ferric ions. nih.gov Another investigation into a catechol hydrazinyl-thiazole derivative found that it exhibited a strong ferric ion reducing activity, which was higher than that of the standard antioxidants ascorbic acid and trolox. mdpi.com The experimental conditions of the FRAP assay, such as the acidic pH, can influence the observed activity compared to other electron transfer assays. mdpi.com

Cellular Level Effects and Apoptosis Induction in Cancer Cell Lines (In Vitro Models)

Derivatives of this compound have demonstrated significant cytotoxic effects against various human cancer cell lines in laboratory settings. These compounds are of interest for their ability to inhibit cancer cell growth and induce programmed cell death, known as apoptosis.

Inhibition of Cell Proliferation and Viability in Human Cancer Cell Lines (e.g., A549, HepG2, MDA-MB-231)

Studies have shown that synthetic derivatives containing the thiazole and imidazole scaffolds can effectively reduce the viability of several human cancer cell lines. For instance, certain thiazole derivatives have been shown to inhibit the proliferation of A549 (lung carcinoma), HepG2 (liver cancer), and MDA-MB-231 (breast cancer) cells. nih.govnih.gov The effectiveness of these compounds is often quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro.

For example, one study on a series of thiazole derivatives reported potent antiproliferative activity against A549 and C6 (rat glioma) cell lines. nih.gov Specifically, compound 6 in that study showed IC50 values of 12.0 ± 1.73 µg/mL and 3.83 ± 0.76 µg/mL for A549 and C6 cells, respectively. nih.gov Another study investigating imidazole-2-thione derivatives found that compounds 5b and 5h exhibited high anticancer activity against the MCF-7 breast cancer cell line. nih.gov

The table below summarizes the cytotoxic activity of selected thiazole and imidazole derivatives against various cancer cell lines as reported in different studies.

Compound/Derivative ClassCell LineIC50 ValueReference
Thiazole derivative 6 A549 (Lung)12.0 ± 1.73 µg/mL nih.gov
Thiazole derivative 6 C6 (Glioma)3.83 ± 0.76 µg/mL nih.gov
Imidazole-2-thione 5b MCF-7 (Breast)More active than doxorubicin nih.gov
Imidazole-2-thione 5h MCF-7 (Breast)More active than doxorubicin nih.gov
Thiazole-naphthalene 5b MCF-7 (Breast)0.48 ± 0.03 µM nih.gov
Thiazole-naphthalene 5b A549 (Lung)0.97 ± 0.13 µM nih.gov

It is important to note that the specific chemical structure of the derivative plays a crucial role in its cytotoxic potency and selectivity against different cancer cell types.

Mechanisms of Action: Tubulin Polymerization Inhibition, DNA Fragmentation, and Enzyme Modulation (e.g., Akt phosphorylation inhibition)

The anticancer effects of this compound derivatives are attributed to several underlying mechanisms at the cellular level:

Tubulin Polymerization Inhibition: Microtubules, which are dynamic polymers of tubulin, are essential for cell division. Several thiazole-containing compounds have been identified as tubulin polymerization inhibitors. nih.govnih.gov By binding to tubulin, these compounds disrupt the formation of the mitotic spindle, a structure necessary for chromosome segregation during mitosis. This interference with microtubule dynamics leads to a halt in the cell cycle and ultimately triggers apoptosis. For example, a novel thiazole-naphthalene derivative, compound 5b , was found to inhibit tubulin polymerization with an IC50 value of 3.3 µM. nih.gov This activity was superior to that of the well-known tubulin inhibitor, colchicine, in the same assay. nih.gov

DNA Fragmentation: A hallmark of apoptosis is the fragmentation of nuclear DNA. Certain imidazole and thiazole derivatives have been shown to induce DNA damage in cancer cells. nih.govnih.gov This can occur through various mechanisms, including intercalation into the DNA structure or inhibition of enzymes like topoisomerase II, which is involved in managing DNA topology. nih.gov For instance, some pyrazolyl-thiazole derivatives have been observed to cause DNA fragmentation in PaCa-2 pancreatic cancer cells. nih.gov

Enzyme Modulation (e.g., Akt phosphorylation inhibition): The PI3K/Akt signaling pathway is a critical regulator of cell survival, proliferation, and growth. In many cancers, this pathway is overactive, promoting tumor progression. Several thiazole derivatives have been developed as inhibitors of Akt, a key kinase in this pathway. nih.gov By inhibiting the phosphorylation and activation of Akt, these compounds can suppress pro-survival signals and promote apoptosis in cancer cells with elevated Akt activity. nih.gov For example, a specific thiazole derivative, compound 6 , was found to significantly inhibit the Akt enzyme. nih.gov

Cell Cycle Analysis (e.g., G2/M arrest)

Consistent with their mechanism of action as tubulin polymerization inhibitors, many thiazole derivatives induce cell cycle arrest at the G2/M phase. nih.govresearchgate.net The G2 phase is the final stage of interphase before the cell enters mitosis (M phase). By disrupting microtubule formation, these compounds prevent the cell from successfully completing mitosis, causing it to arrest in the G2/M phase. This prolonged arrest can then trigger the apoptotic cascade.

Flow cytometry analysis is a common technique used to determine the phase of the cell cycle at which cells are arrested. Studies have shown a significant increase in the population of cells in the G2/M phase following treatment with certain thiazole derivatives. nih.govresearchgate.net For instance, the thiazole-naphthalene derivative 5b was shown to arrest MCF-7 cancer cells at the G2/M phase of the cell cycle. nih.gov

Anti-Inflammatory Activity in In Vitro Cellular Models

In addition to their anticancer properties, derivatives of this compound have also been investigated for their anti-inflammatory potential. Chronic inflammation is a known risk factor for the development of various diseases, including cancer.

Modulation of Inflammatory Mediators

Inflammatory responses are orchestrated by a complex network of signaling molecules known as inflammatory mediators. These include cytokines (e.g., TNF-α, IL-1β), prostaglandins, and reactive oxygen species (ROS). Some thiazole derivatives have been shown to modulate the production of these mediators in in vitro cellular models. nih.govnih.gov

For example, a study on N-adamantyl-4-methylthiazol-2-amine (KHG26693) demonstrated its ability to suppress the levels of pro-inflammatory cytokines like TNF-α and IL-1β in lipopolysaccharide (LPS)-stimulated microglial cells. nih.gov Furthermore, it reduced the production of ROS and nitric oxide (NO), which are also key players in the inflammatory process. nih.gov

Mechanisms of Action at the Cellular Level

The anti-inflammatory effects of these compounds are linked to their ability to interfere with key signaling pathways involved in inflammation. One of the primary mechanisms is the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins, potent inflammatory mediators. nih.gov

A series of 5-benzyliden-2-(5-methylthiazole-2-ylimino)thiazolidin-4-ones were found to be selective inhibitors of COX-1. nih.gov Another important mechanism involves the modulation of the nuclear factor-kappa B (NF-κB) signaling pathway. nih.gov NF-κB is a transcription factor that plays a central role in regulating the expression of genes involved in inflammation. The compound KHG26693 was shown to inhibit the NF-κB signaling pathway, thereby downregulating the expression of pro-inflammatory genes. nih.gov

The table below outlines the anti-inflammatory mechanisms of selected thiazole derivatives.

Compound/DerivativeCellular ModelKey MechanismEffectReference
5-benzyliden-2-(5-methylthiazole-2-ylimino)thiazolidin-4-onesIn vitro enzyme assayCOX-1 InhibitionReduced prostaglandin (B15479496) synthesis nih.gov
N-adamantyl-4-methylthiazol-2-amine (KHG26693)BV-2 microglial cellsNF-κB pathway inhibitionDecreased pro-inflammatory cytokine production nih.gov
N-adamantyl-4-methylthiazol-2-amine (KHG26693)BV-2 microglial cellsDownregulation of iNOS and COX-2Reduced NO and prostaglandin production nih.gov

Structure Activity Relationship Sar Studies and Rational Design of 2 5 Methyl 2 Imidazolyl Thiazole Derivatives

Impact of Substituent Modifications on Biological Activity and Physicochemical Properties (Theoretical)

Modifications to the core structure of 2-(5-Methyl-2-imidazolyl)thiazole are predicted to have a substantial impact on its biological activity. The thiazole (B1198619) and imidazole (B134444) rings, along with their substituents, are critical pharmacophoric features.

The thiazole ring is a versatile scaffold that can be modified at its 4- and 5-positions to modulate biological activity. mdpi.com Research on various thiazole-containing compounds has shown that substitutions at these positions can significantly influence their therapeutic potential. nih.govresearchgate.net

The reactivity of the thiazole ring positions generally follows the order 5 > 2 > 4 for electrophilic substitution and 2 > 5 > 4 for nucleophilic substitution. ijper.org The C2 position is already substituted in the parent compound. Therefore, systematic variations would focus on the C4 and C5 positions.

Position 4: Introduction of various substituents at this position can alter the electronic and steric properties of the molecule. For instance, attaching aryl groups, potentially with electron-withdrawing or electron-donating groups, can affect interactions with biological targets. mdpi.com Studies on related thiazole derivatives have shown that para-halogen-substituted phenyl groups at this position can be important for activity. mdpi.com

Position 5: This position is also crucial for modulating activity. The introduction of groups like halogens (e.g., fluorine, chlorine, bromine) or small alkyl groups can influence the lipophilicity and binding affinity of the compound. mdpi.comresearchgate.net In some series of thiazole derivatives, electron-withdrawing groups at the para-position of a phenyl ring attached here were found to be essential for antimicrobial activity. mdpi.com

Table 1: Theoretical Impact of Substitutions on the Thiazole Ring

Position Substituent Type Predicted Effect on Activity Rationale
C4 Small Alkyl (e.g., -CH₃) Potential increase in lipophilicity May enhance membrane permeability.
C4 Aryl (e.g., Phenyl) Can introduce π-π stacking interactions May improve binding to target proteins.
C4 Halogenated Aryl (e.g., 4-Cl-Ph) Potential for enhanced binding affinity Halogen bonds can provide additional interactions with the target. mdpi.com
C5 Halogen (e.g., -Br) May increase potency Electron-withdrawing nature can alter the electronic profile of the ring. mdpi.com
C5 Nitro (-NO₂) Potential for altered biological activity Strong electron-withdrawing group, can participate in specific interactions. nih.gov

The imidazole ring offers several positions for modification, namely the N1-position (the unsubstituted nitrogen), the C4-position, and the methyl group at the C5-position. Imidazole and its derivatives are known to possess a wide range of biological activities. scialert.net

C4-Position: Substitution at this position can introduce additional functional groups that may interact with specific residues in a protein's active site.

C5-Methyl Group: Modification of the methyl group, for instance, by replacing it with a larger alkyl group, a trifluoromethyl group, or a phenyl ring, could probe the steric and electronic requirements of the binding pocket. mdpi.com

Table 2: Theoretical Impact of Substitutions on the Imidazole Ring

Position Substituent Type Predicted Effect on Activity Rationale
N1 Alkyl (e.g., -CH₃) May increase lipophilicity and alter H-bonding Removal of the N-H proton can prevent it from acting as a hydrogen bond donor.
N1 Benzyl Introduction of a bulky, hydrophobic group Can lead to new steric and hydrophobic interactions with the target.
C4 Small functional groups (e.g., -CN, -CHO) Can introduce new interaction points May act as hydrogen bond acceptors or form covalent bonds.
C5-Methyl Trifluoromethyl (-CF₃) Alters electronic properties and lipophilicity Can enhance metabolic stability and binding affinity.
C5-Methyl Phenyl Introduces a large aromatic substituent May lead to π-π stacking interactions within the binding site. mdpi.com

In the parent compound this compound, the two heterocyclic rings are directly connected. Introducing a linker between the imidazole and thiazole rings could provide greater conformational flexibility, potentially allowing for optimal positioning of the two rings within a binding site. Studies on other bicyclic heterocyclic systems have shown that the nature and length of the linker can be critical for biological activity. semanticscholar.org

Possible linkers could include:

A simple methylene (B1212753) (-CH₂-) bridge.

A carbonyl (-CO-) group.

An amide (-CONH-) linkage.

A longer alkyl chain.

Pharmacophore Modeling for Identification of Key Structural Features

Pharmacophore modeling is a computational technique used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) required for biological activity. For the this compound scaffold, a pharmacophore model would likely include:

Hydrogen Bond Donors/Acceptors: The nitrogen atoms in both the imidazole and thiazole rings can act as hydrogen bond acceptors, while the N-H group on the imidazole is a hydrogen bond donor.

Aromatic/Hydrophobic Regions: The two heterocyclic rings themselves constitute aromatic and hydrophobic features.

Positive/Negative Ionizable Features: Depending on the pH, the imidazole ring can be protonated, introducing a positive ionizable feature.

By analyzing a set of active and inactive analogs (theoretically designed or synthesized), a 3D pharmacophore model can be generated. This model serves as a template for designing new molecules with a higher probability of being active. Studies on related imidazo[2,1-b]thiazole (B1210989) derivatives have successfully used molecular modeling to understand their interaction with targets like COX-2. nih.govnih.gov

Computational Design of Novel Analogs with Enhanced Theoretical Efficacy and Selectivity

Computational chemistry plays a vital role in the rational design of new drug candidates. nih.govresearchgate.net Techniques such as molecular docking and quantum mechanics calculations can be used to predict the binding affinity and reactivity of novel analogs of this compound.

Molecular Docking: This technique can be used to predict how designed analogs bind to the active site of a specific biological target (e.g., an enzyme or receptor). By analyzing the predicted binding poses and scores, researchers can prioritize the synthesis of compounds that are most likely to be potent and selective. nih.govsemanticscholar.orgnih.gov For example, docking studies on similar structures have helped in understanding their binding with targets like tubulin and bacterial enzymes. nih.govnih.gov

ADMET Prediction: In silico tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of designed analogs. This helps in the early identification of compounds with potentially poor pharmacokinetic profiles or toxicity issues. semanticscholar.org

Through an iterative process of computational design, synthesis, and biological evaluation, it is theoretically possible to develop novel derivatives of this compound with enhanced efficacy and selectivity for a desired biological target.

Future Research Directions and Translational Perspectives Excluding Clinical Trials

Exploration of Novel Synthetic Pathways and Sustainable Synthesis

Future synthetic research should prioritize the development of novel, efficient, and sustainable methods for the preparation of 2-(5-methyl-2-imidazolyl)thiazole and its derivatives. Current synthetic strategies often involve multi-step processes that may utilize harsh reagents and generate significant waste. The exploration of greener synthetic approaches is crucial for environmentally benign production. taylorfrancis.com

Key areas for investigation include:

Multi-component Reactions (MCRs): Designing one-pot MCRs that bring together three or more starting materials to construct the imidazole-thiazole core in a single step would significantly improve synthetic efficiency and atom economy. taylorfrancis.com

Microwave and Ultrasonic-Assisted Synthesis: The application of microwave irradiation and ultrasonication can accelerate reaction rates, improve yields, and often lead to cleaner reactions with reduced by-product formation. bepls.com

Green Catalysts and Solvents: Investigating the use of recyclable and environmentally friendly catalysts, such as silica-coated magnetite nanoparticles, and employing green solvents like water or polyethylene glycol (PEG) can drastically reduce the environmental impact of the synthesis. bepls.com The use of catalyst-free and solvent-free reaction conditions, where feasible, represents an ideal scenario for sustainable synthesis. bepls.com

These modern synthetic methodologies align with the principles of green chemistry, aiming for processes that are not only efficient but also safe and environmentally responsible. taylorfrancis.com

Advanced Spectroscopic Characterization Techniques for Dynamic Processes

A thorough understanding of the structural and dynamic properties of this compound is fundamental for elucidating its function and for the rational design of its derivatives. While standard spectroscopic techniques like 1H and 13C NMR, IR, and mass spectrometry are essential for basic structural confirmation nih.govnih.gov, advanced techniques can provide deeper insights into its dynamic behavior.

Future research should leverage advanced NMR techniques to study:

Conformational Dynamics: Two-dimensional NMR techniques such as ROESY (Rotating-frame Overhauser Effect Spectroscopy) can be employed to determine the spatial proximity of protons and elucidate the preferred conformation of the molecule in solution. ipb.pt

Tautomerism and Proton Exchange: The imidazole (B134444) ring is known to exhibit tautomerism. Advanced NMR methods can be used to study the kinetics and thermodynamics of proton exchange processes, which can be crucial for its interaction with biological targets. The identification of NH protons can be confirmed by exchange with D2O. nih.govipb.pt

Intermolecular Interactions: NMR titration experiments can be used to study the interactions of this compound with other molecules, including biological macromolecules, by monitoring changes in chemical shifts and coupling constants.

These advanced spectroscopic studies will provide a more complete picture of the molecule's behavior in different environments, which is critical for understanding its mechanism of action at a molecular level.

Integration of Multiscale Computational Approaches for Complex Biological Systems

Computational modeling offers a powerful tool to investigate the interactions of this compound with complex biological systems, providing insights that can guide further experimental work. The integration of various computational techniques, often referred to as a multiscale approach, can provide a comprehensive understanding from the electronic level to the systems level.

Future computational studies should focus on:

Molecular Docking: This technique can be used to predict the binding mode and affinity of this compound and its derivatives to the active sites of various biological targets. Docking studies can help in identifying key amino acid residues involved in the interaction, such as hydrogen bonding and π-π stacking. nih.gov

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior and stability of the ligand-protein complex over time. rsc.org These simulations can help to understand the conformational changes that occur upon binding and to calculate the binding free energy. nih.gov

Density Functional Theory (DFT) Analysis: DFT calculations can be used to investigate the electronic properties of the molecule, such as its energy profile and charge distribution, which are important for its reactivity and interaction with biological targets.

Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR studies, such as CoMFA and CoMSIA, can be employed to build predictive models that relate the structural features of a series of derivatives to their biological activity.

By combining these computational methods, researchers can gain a detailed understanding of the molecular basis of the biological activity of this compound and rationally design new derivatives with improved potency and selectivity.

Identification of New Biological Targets and Novel Mechanisms of Action in In Vitro Settings

The imidazole and thiazole (B1198619) moieties are present in numerous biologically active compounds, exhibiting a wide range of pharmacological properties including anticancer, anti-inflammatory, and antimicrobial activities. scialert.netmdpi.com Future research should aim to identify novel biological targets for this compound and elucidate its mechanisms of action in various in vitro models.

Potential areas for investigation include:

Anticancer Activity: Given that both imidazole and thiazole derivatives have shown promise as anticancer agents nih.gov, the cytotoxic effects of this compound should be evaluated against a panel of human cancer cell lines. researchgate.net Mechanistic studies could explore its effects on cell cycle progression, apoptosis, and key signaling pathways involved in cancer.

Anti-inflammatory Activity: Thiazole derivatives have been identified as inhibitors of cyclooxygenase (COX) enzymes. nih.govmdpi.com The inhibitory activity of this compound against COX-1 and COX-2 should be investigated to assess its potential as an anti-inflammatory agent.

Antimicrobial Activity: The imidazole-thiazole scaffold is a promising starting point for the development of new antimicrobial agents. The in vitro activity of this compound should be tested against a range of pathogenic bacteria and fungi. nih.govresearchgate.net Studies could also investigate its potential to inhibit biofilm formation. nih.gov

Enzyme Inhibition: The inhibitory potential of this compound against other relevant enzymes, such as α-glucosidase for antidiabetic applications or various kinases involved in cell signaling, should be explored. mdpi.comacs.org

The identification of specific molecular targets will be crucial for understanding the therapeutic potential of this compound and for the development of more targeted therapies.

Development of High-Throughput Screening Assays for Derivatives

To efficiently explore the chemical space around the this compound scaffold, the development of high-throughput screening (HTS) assays is essential. HTS allows for the rapid screening of large libraries of compounds to identify those with the desired biological activity.

Future efforts should focus on:

Assay Development: Based on the identified biological targets and mechanisms of action, robust and reliable HTS assays need to be developed. These could include enzyme inhibition assays, cell-based assays measuring cytotoxicity or other cellular responses, and antimicrobial susceptibility assays.

Library Synthesis: The synthesis of a diverse library of derivatives of this compound with variations in substituents on both the imidazole and thiazole rings will be necessary for effective HTS campaigns.

Structure-Activity Relationship (SAR) Studies: The data generated from HTS can be used to establish clear SAR, which will guide the design and synthesis of next-generation compounds with improved properties.

The implementation of HTS will accelerate the discovery of lead compounds based on the this compound scaffold for various therapeutic applications.

Potential for Applications in Materials Science or Chemical Sensors

Beyond its potential in medicinal chemistry, the unique structural and electronic properties of the this compound scaffold make it an interesting candidate for applications in materials science and as a chemical sensor.

Future research could explore:

Polymers and Materials: Imidazole and imidazolium-containing compounds have been utilized in the development of polymers with applications in biology and material science. researchgate.net The incorporation of this compound into polymer backbones could lead to materials with novel thermal, electronic, or bioactive properties.

Luminescent Materials: Thiazole derivatives are known to be intrinsically fluorescent and have been used in the construction of luminescent metal-organic frameworks (LMOFs). scientificarchives.com The photoluminescent properties of this compound and its metal complexes should be investigated for potential applications in sensing and imaging.

Chemical Sensors (Chemosensors): The imidazole-thiazole core can act as a receptor for various analytes, including metal ions and anions. researchgate.net The development of chemosensors based on this compound that exhibit a change in fluorescence or color upon binding to a specific analyte is a promising area of research. scientificarchives.comresearchgate.net

The exploration of these non-pharmaceutical applications could lead to the development of novel functional materials and sensing technologies based on the this compound scaffold.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(5-Methyl-2-imidazolyl)thiazole and its derivatives?

  • Methodological Answer : The compound can be synthesized via cyclocondensation reactions using substituted amines and carbonyl precursors. For example, benzimidazole-thiazole hybrids are synthesized by reacting 5-methyl-1,2-phenylenediamine with aldehyde derivatives in dimethylformamide (DMF) using Na₂S₂O₅ as a catalyst . Optimization of solvent systems (e.g., methanol/water mixtures) and reflux conditions (2–4 hours) improves yields (75–94%) and purity (up to 95.5% by HPLC) . Intermediate purification via ethyl acetate extraction and crystallization at 0°C is critical .

Q. Which spectroscopic and analytical techniques are essential for characterizing this compound?

  • Methodological Answer :

  • IR Spectroscopy : Identifies functional groups (e.g., C=N stretching at 1600–1650 cm⁻¹, thiazole ring vibrations) .
  • NMR (¹H/¹³C) : Confirms substituent positions and ring connectivity. For example, imidazole protons resonate at δ 7.2–8.5 ppm, while thiazole methyl groups appear at δ 2.3–2.6 ppm .
  • Elemental Analysis : Validates purity by comparing experimental vs. calculated C/H/N/S percentages .
  • HPLC : Monitors reaction progress and final purity (>95%) .

Q. What preliminary biological activities have been reported for this compound?

  • Methodological Answer :

  • Antimicrobial Activity : Thiazole-imidazole hybrids exhibit pH-dependent antimicrobial effects, with enhanced activity against Gram-positive bacteria at neutral pH .
  • Antioxidant Potential : Radical scavenging assays (e.g., DPPH) show moderate activity, linked to the electron-donating methyl group on the imidazole ring .
  • Cytotoxicity : MTT assays reveal selective toxicity against cancer cell lines (e.g., HeLa), with IC₅₀ values ranging 10–50 µM .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, molecular docking) elucidate the electronic properties and bioactivity of this compound?

  • Methodological Answer :

  • DFT Calculations : Optimize molecular geometry and predict frontier molecular orbitals (HOMO-LUMO gaps) to correlate electronic properties with antioxidant/antimicrobial activities .
  • Molecular Docking : Simulate binding poses in target proteins (e.g., bacterial DNA gyrase or fungal CYP51). For example, thiazole derivatives with halogen substituents show stronger hydrophobic interactions in active sites .

Q. What strategies optimize reaction conditions to improve yield and scalability?

  • Methodological Answer :

  • Catalyst Screening : Na₂S₂O₅ in DMF increases cyclization efficiency for benzimidazole formation .
  • Solvent Systems : Methanol/water mixtures reduce side reactions during ester hydrolysis .
  • Temperature Control : Reflux at 60–80°C minimizes decomposition of heat-sensitive intermediates .

Q. How can researchers resolve contradictions in reported biological activity data across studies?

  • Methodological Answer :

  • Structural Variations : Compare analogs with different substituents (e.g., 4-fluorophenyl vs. 4-bromophenyl on the thiazole ring) to assess substituent effects on bioactivity .
  • Assay Standardization : Normalize protocols (e.g., consistent bacterial inoculum size in MIC assays) to reduce variability .

Q. What are the structure-activity relationships (SARs) for thiazole-imidazole hybrids?

  • Methodological Answer :

  • Thiazole Modifications : Electron-withdrawing groups (e.g., nitro) enhance antimicrobial activity but reduce solubility .
  • Imidazole Substitutions : Methyl groups at the 5-position improve metabolic stability, while bulky aryl groups increase cytotoxicity .

Q. What challenges arise during scale-up synthesis, and how can they be mitigated?

  • Methodological Answer :

  • Intermediate Stability : Bromomethyl-thiazole intermediates (e.g., 2-(bromomethyl)-1,3-thiazole) require low-temperature storage to prevent degradation .
  • Workup Efficiency : Ethyl acetate extraction followed by silica gel chromatography ensures high-purity yields (>90%) at multi-gram scales .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.